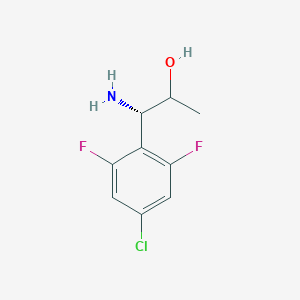

(1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

Description

Properties

Molecular Formula |

C9H10ClF2NO |

|---|---|

Molecular Weight |

221.63 g/mol |

IUPAC Name |

(1S)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4?,9-/m1/s1 |

InChI Key |

FPVDHTWYRHBKRX-KISVTORNSA-N |

Isomeric SMILES |

CC([C@H](C1=C(C=C(C=C1F)Cl)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1F)Cl)F)N)O |

Origin of Product |

United States |

Preparation Methods

Method Overview

- The ketone substrate 1-(4-chloro-2,6-difluorophenyl)propan-2-one is subjected to enzymatic reduction using ketoreductase enzymes (KREDs), which catalyze the stereoselective reduction of the ketone to the corresponding (1S)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol.

- The reaction is typically performed in a buffered aqueous medium with co-solvents such as isopropanol to enhance substrate solubility.

- The enzymatic reaction conditions are optimized for temperature (generally 25–40 °C), pH (around 6.8–7.1), and enzyme loading to maximize conversion and enantiomeric excess (ee).

Detailed Reaction Conditions and Results

| Parameter | Description/Value |

|---|---|

| Substrate | 1-(4-chloro-2,6-difluorophenyl)propan-2-one |

| Enzyme | Ketoreductase (KRED) enzyme powder or cells |

| Co-solvent | Isopropanol (varied volumes depending on scale) |

| Buffer | Phosphate buffer, pH controlled by NaOH (0.5 M) |

| Temperature | 25–40 °C |

| Reaction Time | Monitored by TLC until completion |

| Enzyme Concentration | 2–10 g/L (powder) or 10–50 g/L (cells) |

| Substrate Concentration | 1–200 g/L |

| Conversion Rate | >99.9% conversion |

| Enantiomeric Excess (ee) | 100% for (S)-enantiomer |

Process Steps

- Mix substrate, ketoreductase enzyme, phosphate buffer, and isopropanol in a reaction vessel.

- Maintain stirring and control pH with NaOH solution.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, filter out enzyme and impurities using diatomaceous earth.

- Extract product with an organic solvent, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure to obtain the chiral amino alcohol.

Scale-Up Feasibility

The method has been demonstrated at various scales from gram to kilogram levels, maintaining high conversion and stereoselectivity, indicating excellent scalability for industrial applications.

Chiral Auxiliary and Nucleophilic Substitution Approaches

Alternative synthetic routes for this compound involve classical organic synthesis techniques using chiral auxiliaries to induce stereochemistry or nucleophilic substitution reactions on suitably functionalized intermediates.

Key Features

- Use of chiral auxiliaries or catalysts to control stereochemistry during key transformations.

- Nucleophilic substitution or condensation reactions on halogenated aromatic precursors.

- Multi-step synthesis involving protection/deprotection strategies to handle sensitive functional groups.

General Synthetic Route Outline

- Starting from halogenated aromatic aldehydes or ketones, the compound is built through condensation with chiral amines or amino alcohols.

- Reduction or amination steps are carefully controlled to maintain stereochemical integrity.

- Purification techniques such as chromatography are employed to isolate the desired stereoisomer with high purity.

Comparative Analysis of Preparation Methods

| Aspect | Enzymatic Reduction Method | Chiral Auxiliary/Nucleophilic Substitution Method |

|---|---|---|

| Stereoselectivity | Very high (ee ~100%) due to enzyme specificity | High but depends on auxiliary and reaction conditions |

| Scalability | Proven at multi-kilogram scale | Typically more complex and less scalable |

| Reaction Conditions | Mild, aqueous buffer, moderate temperature | Often requires organic solvents, multiple steps |

| Environmental Impact | Greener, less hazardous reagents | Use of organic solvents and reagents may be less green |

| Purity and Yield | High conversion and purity | Variable, depends on step efficiency |

| Cost | Enzyme cost can be high but offset by efficiency | Costly due to chiral auxiliaries and multiple steps |

Research Findings and Data Summary

- Enzymatic reduction using ketoreductase enzymes has been extensively studied and patented, showing substrate transformation rates above 99.9% and enantiomeric excess of 100% for the (S)-enantiomer of the amino alcohol.

- Reaction parameters such as temperature, pH, substrate concentration, and enzyme loading have been optimized to achieve high yields and stereoselectivity.

- The enzymatic method is preferred for industrial synthesis due to its mild conditions, environmental friendliness, and scalability.

- Alternative chemical synthesis routes involving chiral auxiliaries provide useful options for small-scale or research synthesis but are less practical for large-scale production.

This comprehensive analysis highlights the enzymatic ketoreductase-catalyzed reduction of the ketone precursor as the most efficient, stereoselective, and scalable method for preparing this compound. The method's robustness and high enantiomeric purity make it highly suitable for pharmaceutical development and research applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Antifungal Activity

One of the significant applications of (1S)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is its antifungal properties. Research has demonstrated its efficacy against Candida albicans, a common fungal pathogen.

Case Study: Antifungal Efficacy Against Candida albicans

A study evaluated the minimum inhibitory concentration (MIC) of various enantiomers of this compound against C. albicans. The results indicated that the (−)-(S)-enantiomer exhibited a remarkable MIC of 0.000256 µg/mL, which is significantly lower than that of fluconazole (FLC), which had an MIC of 0.020 µg/mL . The (+)-(R)-enantiomer showed an MIC of 0.023 µg/mL, indicating comparable activity to FLC.

| Compound | MIC (µg/mL) |

|---|---|

| (−)-(S)-enantiomer | 0.000256 |

| (+)-(R)-enantiomer | 0.023 |

| Fluconazole (FLC) | 0.020 |

Inhibition of Cytochrome P450 Enzymes

The compound has also been investigated for its inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.

Case Study: Inhibition Profile

In a detailed study, both enantiomers were tested for their inhibitory activity against several cytochrome P450 enzymes, including CYP11B1 and CYP11B2. The results showed that while both enantiomers displayed weak inhibitory activity against CYP26A1, they had no significant effect on CYP11B1, highlighting their selective inhibition profile .

| Enzyme | IC50 (µM) |

|---|---|

| CYP11B1 | No activity |

| CYP11B2 | Slight activity at high concentrations |

| CYP26A1 | (−)-(S): 18 µM; (+)-(R): 34 µM |

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of (1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL, we compare it with three structurally related amino alcohol derivatives from the provided evidence (Table 1). These analogs differ in substituents on the aromatic ring, which significantly impact their physicochemical and biological profiles.

Table 1: Structural and Molecular Comparison

Key Observations :

Halogenation Effects :

- The target compound’s 2,6-difluoro-4-chloro substitution pattern contrasts with the 2-chloro-4-trifluoromethyl group in . Fluorine’s high electronegativity may enhance binding to electron-rich biological targets (e.g., enzymes or receptors), while chlorine contributes to lipophilicity and metabolic stability.

- Bromine in provides polarizability but may reduce blood-brain barrier penetration compared to fluorine or chlorine.

The furyl substituent in lacks halogens, reducing electronegativity but enabling π-π stacking interactions in biological systems.

Molecular Weight and Solubility :

- The target compound’s molecular weight (235.63 g/mol) is intermediate among the analogs, suggesting balanced solubility and membrane permeability. Compounds with higher halogen content (e.g., , 253.65 g/mol) may face solubility challenges despite enhanced target affinity.

Biological Activity

(1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is a chiral organic compound characterized by its unique molecular structure, which includes an amino group and a difluorophenyl moiety. Its molecular formula is , with a molar mass of approximately 221.63 g/mol. The presence of halogen atoms (chlorine and fluorine) contributes to its potential biological activities, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 221.63 g/mol |

| CAS Number | 1336844-08-6 |

The compound's structure allows for various interactions within biological systems, which may influence its pharmacokinetic and pharmacodynamic profiles.

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi. For instance, studies on fluconazole analogs suggest that modifications to the phenyl ring can enhance antifungal activity against Candida albicans and other fungal strains .

- Cytotoxic Effects : The compound's structural features may contribute to its ability to induce cytotoxicity in cancer cells. Analogous compounds have demonstrated potent anticancer properties in vitro, indicating that this compound could be evaluated for similar effects .

Case Studies and Research Findings

- Antifungal Activity : A study evaluating fluconazole derivatives found that certain modifications led to increased efficacy against C. albicans, with minimal toxicity in preclinical models. The most active analogs exhibited MIC values significantly lower than fluconazole itself .

- Cytotoxicity Against Cancer Cells : In vitro studies on structurally related compounds have shown promising results in inhibiting the growth of human colon cancer cells (HCT116). For example, one compound demonstrated an IC50 value of 4.363 μM, indicating substantial anticancer activity compared to established drugs like doxorubicin .

- Pharmacokinetics : Initial studies suggest that the compound's metabolism may involve cytochrome P450 enzymes, which play a crucial role in drug metabolism and clearance. Understanding its metabolic pathways is essential for predicting potential drug-drug interactions .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL | Contains one fluorine atom; different chirality | Moderate antimicrobial activity | |

| (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL | Different stereochemistry; potential variations in activity | Enhanced antifungal properties | |

| 4-Chloroaniline | Simple amino compound; lacks hydroxyl group | Limited biological activity |

The unique combination of chirality and halogenated phenyl groups in this compound may enhance its biological activity compared to these related compounds.

Future Directions

Further research is required to fully elucidate the specific biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the interaction of this compound with specific biological targets to understand its mode of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.